molecular formula C15H18F2N2O2 B5652330 (1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B5652330
M. Wt: 296.31 g/mol
InChI Key: YJBHZYHHMXOISL-NEPJUHHUSA-N
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Description

(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[42Common synthetic routes may involve the use of organolithium reagents, catalytic hydrogenation, and various protection-deprotection strategies to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, hydrogen gas, palladium catalysts, and strong oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to study enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool for studying disease mechanisms.

    Industry: The compound can be utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its bicyclic structure and the presence of the difluoromethoxyphenyl group. This structural uniqueness imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(1S,6R)-3-[[2-(difluoromethoxy)phenyl]methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O2/c16-15(17)21-13-4-2-1-3-10(13)8-19-9-12-6-5-11(18-12)7-14(19)20/h1-4,11-12,15,18H,5-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBHZYHHMXOISL-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)CC1N2)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C[C@@H]1N2)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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